rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a tert-butoxy group and a carboxylic acid functional group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the tert-butoxy and carboxylic acid groups. Common synthetic routes may include:
Cyclopropanation Reactions: Using reagents such as diazo compounds or carbenes to form the cyclopropane ring.
Functional Group Introduction: Subsequent reactions to introduce the tert-butoxy and carboxylic acid groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other oxidation states.
Reduction: Reduction of the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Replacement of the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with cyclopropane derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the tert-butoxy group.
tert-Butyl cyclopropane-1-carboxylate: An ester derivative.
Cyclopropane derivatives with other substituents: Variations in functional groups.
Uniqueness
rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring, the bulky tert-butoxy group, and the reactive carboxylic acid functional group
Properties
CAS No. |
1367877-92-6 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
DDPPJEZOTLIJIK-PHDIDXHHSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC1CC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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